2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is an organic compound with the molecular formula C20H17FN2O3S. It belongs to the class of benzamides and is characterized by the presence of a fluorine atom, a sulfonamide group, and a benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction between aniline and methyl phenyl sulfonyl chloride in the presence of a base such as triethylamine to form N-[4-(methyl(phenyl)sulfamoyl]aniline.
Coupling with Fluorobenzoyl Chloride: The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide: Lacks the fluorine atom, which can affect its binding affinity and biological activity.
4-fluoro-N-{4-[(2-furylmethyl)sulfamoyl]phenyl}benzamide: Contains a furan ring instead of a benzene ring, which can alter its chemical properties and reactivity.
Uniqueness
2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity for specific molecular targets. This can result in improved biological activity and therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C20H17FN2O3S |
---|---|
Molecular Weight |
384.4g/mol |
IUPAC Name |
2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h2-14H,1H3,(H,22,24) |
InChI Key |
MACSTQYFXVKWAV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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